Hexaconazole

Description

Hexaconazole is a systemic conazole (imidazole) fungicide used for the control of many seed-borne and soil-borne diseases and fungi particularly Ascomycetes and Basidiomycetes. It is commonly used in the control of apple, coffee and peanut diseases. It has a broad spectrum of action, being systemic with protective and curative action. It is known to disrupt membrane function.

Structure

3D Structure

Properties

IUPAC Name |

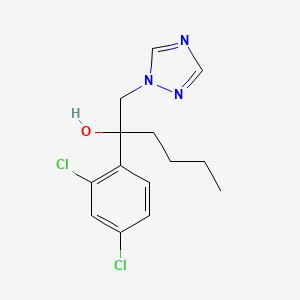

2-(2,4-dichlorophenyl)-1-(1,2,4-triazol-1-yl)hexan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17Cl2N3O/c1-2-3-6-14(20,8-19-10-17-9-18-19)12-5-4-11(15)7-13(12)16/h4-5,7,9-10,20H,2-3,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STMIIPIFODONDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CN1C=NC=N1)(C2=C(C=C(C=C2)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4034653 | |

| Record name | Hexaconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4034653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79983-71-4 | |

| Record name | Hexaconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79983-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexaconazole [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079983714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexaconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4034653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (RS)-2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)hexan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.232 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-1,2,4-Triazole-1-ethanol, α-butyl-α-(2,4-dichlorophenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.565 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXACONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SX9R3X1FQV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Hexaconazole on Fungal Pathogens

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexaconazole is a broad-spectrum, systemic triazole fungicide widely utilized in agriculture to control a variety of fungal diseases. Its efficacy stems from a highly specific mode of action: the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane. This guide provides a detailed examination of the molecular and biochemical mechanisms through which this compound exerts its antifungal effects. It includes a summary of its efficacy against various fungal pathogens, detailed experimental protocols for its study, and visual representations of the key pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound's primary mode of action is the disruption of the fungal cell membrane's integrity by inhibiting the biosynthesis of ergosterol.[1][2][3][4] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, permeability, and the function of membrane-bound enzymes.

The specific target of this compound is the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51) .[1] This enzyme catalyzes a critical step in the ergosterol biosynthesis pathway: the oxidative removal of the 14α-methyl group from lanosterol. The nitrogen atom in the triazole ring of this compound binds to the heme iron atom in the active site of CYP51, preventing the natural substrate from binding and halting the demethylation process.

This inhibition leads to a depletion of ergosterol in the fungal cell membrane and a simultaneous accumulation of toxic 14α-methylated sterol precursors. The altered sterol composition disrupts the normal structure and function of the cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, the inhibition of fungal growth and proliferation.[4]

Efficacy of this compound Against Fungal Pathogens

This compound exhibits broad-spectrum activity against a wide range of phytopathogenic fungi, particularly those belonging to the Ascomycetes and Basidiomycetes classes. Its systemic nature allows it to be absorbed by the plant and translocated within its tissues, providing both protective and curative action.[2]

Table 1: Efficacy of this compound against various fungal pathogens (Illustrative Data)

| Fungal Pathogen | Disease | Host Plant(s) | Reported EC50/MIC (µg/mL) | Reference |

| Rhizoctonia solani | Sharp Eyespot, Crown Rot | Wheat | Not specified, but effective in control | [5] |

| Ganoderma boninense | Basal Stem Rot | Oil Palm | Not specified, but inhibits growth | |

| Aspergillus fumigatus | Aspergillosis | Various | MIC values vary, azole resistance is a concern | [6] |

| Candida albicans | Candidiasis | Various | MIC values vary, azole resistance is a concern | [6] |

| Fusarium graminearum | Fusarium Head Blight | Wheat | Not specified, but used for control | |

| Puccinia spp. | Rusts | Cereals | Not specified, but effective in control | [2] |

| Erysiphe spp. | Powdery Mildew | Various | Not specified, but effective in control | [2] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against a specific fungal pathogen can be determined using the broth microdilution method. This assay quantifies the lowest concentration of the fungicide that inhibits the visible growth of the microorganism.

Materials:

-

Pure culture of the target fungal pathogen

-

Sterile Sabouraud Dextrose Broth (SDB) or other suitable liquid medium

-

This compound stock solution of known concentration

-

Sterile 96-well microtiter plates

-

Spectrophotometer (optional, for quantitative measurement)

-

Incubator

Procedure:

-

Prepare Fungal Inoculum: Grow the fungal culture on a suitable agar medium. Harvest spores or mycelial fragments and suspend them in sterile broth. Adjust the concentration of the inoculum to a standardized value (e.g., 1 x 10^5 to 5 x 10^5 CFU/mL).

-

Serial Dilution of this compound: Prepare a series of twofold dilutions of the this compound stock solution in the broth medium directly in the wells of the 96-well plate. The concentration range should be chosen to encompass the expected MIC value.

-

Inoculation: Add a standardized volume of the fungal inoculum to each well containing the diluted this compound and to a positive control well (containing only broth and inoculum). Include a negative control well with broth only.

-

Incubation: Incubate the microtiter plate at an optimal temperature for the growth of the target fungus (e.g., 25-28°C) for a specified period (e.g., 24-72 hours), until visible growth is observed in the positive control well.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).

Ergosterol Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol allows for the quantification of ergosterol in fungal cells, which can be used to assess the impact of this compound on its biosynthesis.

Materials:

-

Fungal mycelium (treated with this compound and untreated controls)

-

Methanolic potassium hydroxide (KOH) solution (e.g., 2 M KOH in methanol)

-

n-Hexane or pentane

-

Methanol (HPLC grade)

-

Ergosterol standard

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column

Procedure:

-

Saponification: Harvest and lyophilize the fungal mycelium. Weigh a known amount of the dried mycelium and add the methanolic KOH solution. Incubate at a high temperature (e.g., 85°C) for 1-2 hours to saponify the lipids.

-

Sterol Extraction: After cooling, add water and a non-polar solvent like n-hexane or pentane. Vortex vigorously to extract the non-saponifiable lipids, including ergosterol, into the organic phase. Centrifuge to separate the phases.

-

Solvent Evaporation: Carefully transfer the upper organic layer to a new tube and evaporate the solvent to dryness under a stream of nitrogen gas.

-

Resuspension: Re-dissolve the dried lipid extract in a known volume of HPLC-grade methanol.

-

HPLC Analysis: Inject a known volume of the sample onto the HPLC system. Use a C18 reverse-phase column and an isocratic mobile phase of methanol at a constant flow rate. Detect ergosterol by its absorbance at 282 nm.

-

Quantification: Create a standard curve using known concentrations of the ergosterol standard. Quantify the amount of ergosterol in the samples by comparing their peak areas to the standard curve.

Visualizations

Ergosterol Biosynthesis Pathway and this compound Inhibition

Caption: Ergosterol biosynthesis pathway illustrating the inhibition of Lanosterol 14α-demethylase by this compound.

Experimental Workflow for Antifungal Activity Assessment

Caption: General experimental workflow for assessing the antifungal activity of this compound.

Conclusion

This compound's potent and specific mechanism of action, centered on the inhibition of ergosterol biosynthesis via the targeting of lanosterol 14α-demethylase, makes it a highly effective fungicide against a broad spectrum of fungal pathogens. Understanding this mechanism at a molecular level is crucial for its effective use in agriculture, for managing the development of resistance, and for the rational design of new and improved antifungal agents. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the efficacy and biochemical effects of this compound and other azole fungicides.

References

An In-depth Technical Guide to the Synthesis and Chemical Properties of Hexaconazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and mechanism of action of hexaconazole, a broad-spectrum systemic triazole fungicide. The information is intended for researchers, scientists, and professionals involved in drug development and agrochemical research.

Chemical Properties of this compound

This compound is a white crystalline solid with the chemical formula C₁₄H₁₇Cl₂N₃O.[1] It is a member of the triazole class of fungicides, characterized by a 1,2,4-triazole ring structure. Key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₇Cl₂N₃O | [1] |

| Molar Mass | 314.21 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 111 °C | [1][2] |

| Water Solubility | 17 - 18 mg/L (at 20 °C) | [3][4][5] |

| Solubility in Organic Solvents (g/L at 20 °C) | Methanol: 246, Acetone: 164, Toluene: 59, Dichloromethane: 336, Ethyl Acetate: 120, Hexane: <1 - 0.8 | [3][4] |

| Vapor Pressure | 2 x 10⁻⁸ Pa (at 20 °C) | [4] |

| pKa | 2.3 (at 25 °C) | [4] |

| Octanol/Water Partition Coefficient (log Kow) | 3.9 (at 20 °C) | [4] |

| Stability | Stable to hydrolysis and photolysis in water. Stable for at least 6 years at ambient temperature. Avoid reaction with oxidizing agents. | [2][3] |

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. A common industrial method involves a multi-step process starting from 1-(2,4-dichlorophenyl)-1-pentanone. This pathway is outlined below.

References

An In-depth Technical Guide to the Molecular Structure and Stereoisomers of Hexaconazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexaconazole is a broad-spectrum systemic fungicide belonging to the triazole class. It is widely utilized in agriculture to control a variety of fungal diseases on fruits, vegetables, and cereals. Its mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane, thereby disrupting fungal growth.[1][2] The presence of a chiral center in its molecular structure gives rise to stereoisomerism, with the individual enantiomers exhibiting distinct biological activities and toxicological profiles. This guide provides a comprehensive overview of the molecular structure, stereoisomers, and relevant experimental protocols for this compound, tailored for a scientific audience.

Molecular Structure

This compound, with the systematic IUPAC name (±)-2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)hexan-2-ol, possesses the chemical formula C₁₄H₁₇Cl₂N₃O.[3] The molecule features a tertiary alcohol and a 1,2,4-triazole ring attached to a chiral carbon atom, which is also bonded to a 2,4-dichlorophenyl group and a butyl chain.

Key Structural Features:

-

Chiral Center: The carbon atom at the second position of the hexan-2-ol backbone is a stereocenter.

-

Triazole Moiety: The 1H-1,2,4-triazol-1-yl group is crucial for its antifungal activity.

-

Dichlorophenyl Group: The 2,4-dichlorophenyl ring contributes to the molecule's interaction with the target enzyme.

-

Butyl Chain: The alkyl chain influences the lipophilicity of the molecule.

Stereoisomers of this compound

Due to the single chiral center, this compound exists as a pair of enantiomers: (R)-hexaconazole and (S)-hexaconazole.[1] These enantiomers are non-superimposable mirror images of each other and are often designated as (+)-hexaconazole and (-)-hexaconazole, corresponding to their optical rotation. The commercially available this compound is typically a racemic mixture of these two enantiomers.

It has been demonstrated that the fungicidal activity of the two enantiomers can differ significantly. Generally, the (R)-enantiomer exhibits greater fungicidal activity.[1] This stereoselectivity is also observed in their toxicological effects on non-target organisms.

Diagram of this compound Stereoisomers

Quantitative Data

The physicochemical and biological properties of this compound and its enantiomers are summarized in the table below.

| Property | Racemic this compound | (+)-Hexaconazole | (-)-Hexaconazole | Reference(s) |

| Physicochemical Properties | ||||

| Molecular Formula | C₁₄H₁₇Cl₂N₃O | C₁₄H₁₇Cl₂N₃O | C₁₄H₁₇Cl₂N₃O | [3] |

| Molar Mass ( g/mol ) | 314.21 | 314.21 | 314.21 | [3] |

| Melting Point (°C) | 111 | Not available | Not available | [3] |

| Water Solubility (mg/L at 20°C) | 18 | Not available | Not available | [4] |

| Biological Activity & Toxicity | ||||

| EC₅₀ vs. S. obliquus (96h, mg/L) | 0.178 | 0.355 | 0.065 | [5] |

| LC₅₀ vs. C. punctatus (96h, µl/L) | 103.27 | Not available | Not available | [6] |

| Half-life in plasma (mice, hours) | Not applicable | 3.07 | 3.71 | [4] |

Experimental Protocols

Synthesis of Chiral this compound

A method for the preparation of chiral this compound has been reported, which involves the following key steps[7][8]:

-

Ylide Reaction: 1-(2,4-dichlorophenyl)-1-pentanone is reacted with methylene triphenylphosphine to generate 1-(2,4-dichlorophenyl)-1-pentene.

-

Asymmetric Epoxidation: The resulting alkene undergoes an epoxidation reaction in the presence of a transition metal catalyst (e.g., tetraisopropoxy titanium, salen-Mn complex) to yield an optically active epoxide intermediate.

-

Ring Opening: The epoxide intermediate is then subjected to a ring-opening reaction with 1,2,4-triazole to produce the desired enantiomer of this compound, for example, (-)-hexaconazole.[7]

A general synthesis for racemic this compound can be inferred to start with a non-stereoselective epoxidation of 1-(2,4-dichlorophenyl)-1-pentene, followed by the ring-opening with 1,2,4-triazole.

Enantioselective Separation by HPLC

The enantiomers of this compound can be effectively separated using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

Instrumentation and Conditions:

-

HPLC System: Agilent 1260 series or equivalent.[9]

-

Chiral Column: Lux® Cellulose-2 (250 mm × 4.6 mm, 5 µm particle size).[9]

-

Mobile Phase: Acetonitrile and ultrapure water (70:30, v/v).[9]

-

Flow Rate: 0.3 mL/min.[9]

-

Column Temperature: 30 °C.[9]

-

Injection Volume: 20 µL.[9]

-

Detection: UV at 210 nm.[9]

Under these conditions, (+)-hexaconazole is the first enantiomer to elute, followed by (-)-hexaconazole, with complete baseline separation.[9]

HPLC Workflow for this compound Enantiomer Separation

Conclusion

This technical guide provides a detailed overview of the molecular structure and stereoisomerism of this compound. The significant differences in biological activity and toxicity between the (R)- and (S)-enantiomers underscore the importance of stereoselective analysis and, potentially, the use of enantiomerically enriched formulations. The provided experimental protocols for synthesis and separation serve as a valuable resource for researchers in the fields of agrochemicals, environmental science, and drug development.

References

- 1. This compound (Ref: PP 523) [sitem.herts.ac.uk]

- 2. Nanothis compound: synthesis, characterisation and efficacy of a novel fungicidal nanodispersion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C14H17Cl2N3O | CID 66461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Stereoselective Toxicokinetic and Distribution Study on the this compound Enantiomers in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enantioselective toxic effects of this compound enantiomers against Scenedesmus obliquus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rroij.com [rroij.com]

- 7. CN101805300B - Method for preparing chiral this compound - Google Patents [patents.google.com]

- 8. CN101805300A - Method for preparing chiral this compound - Google Patents [patents.google.com]

- 9. Effect of Processing on Reduction in Chiral Pesticide this compound for Kiwifruit Juice [mdpi.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Hexaconazole Formulations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of the triazole fungicide hexaconazole and its principal formulations. The document details its mode of action, stability, and the experimental protocols for its analysis, designed for professionals in research and development.

Physical and Chemical Properties of this compound (Technical Grade)

This compound is a systemic fungicide characterized as a white, crystalline, odorless solid at room temperature.[1] It is stable under normal storage conditions and to heat.[1][2] The technical grade purity is typically specified as a minimum of 92% or 95%.[3]

All quantitative data for technical this compound are summarized in the table below for clear comparison.

Table 1: Physical and Chemical Properties of Technical this compound

| Property | Value | References |

| Chemical Name | (RS)-2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)hexan-2-ol | [3] |

| CAS Number | 79983-71-4 | [3] |

| Molecular Formula | C₁₄H₁₇Cl₂N₃O | [4][5] |

| Molecular Weight | 314.21 g/mol | [6] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 110-113°C | |

| Boiling Point | 490.3 ± 55.0 °C (Predicted) | |

| Density | 1.29 g/cm³ at 25°C | [1] |

| Vapor Pressure | 0.059 mPa (20°C) | |

| Partition Coefficient (Log P) | 3.9 (pH 7, 20°C) | |

| Water Solubility | 0.017 g/L (17 mg/L) at 20°C | [2] |

| Solubility in Organic Solvents (g/L at 20°C) | ||

| Methanol | 246 | |

| Acetone | 164 | |

| Toluene | 59 | |

| Hexane | 0.8 | |

| DMSO | Soluble | |

| Stability | Stable under normal conditions; stable to hydrolysis and photolysis in water. | [2] |

Common Formulations of this compound

This compound is available in various formulations to suit different application needs.[7] Common types include:

-

Suspension Concentrate (SC) : A stable suspension of the active ingredient in a liquid, intended for dilution with water before use.[8][9]

-

Emulsifiable Concentrate (EC) : A liquid formulation where the active ingredient is dissolved in a solvent with emulsifiers, forming an emulsion upon dilution with water.[10][11]

-

Water Dispersible Granules (WG) : A granular formulation that disperses or dissolves quickly in water to form a fine suspension.[5]

-

Wettable Powder (WP) : A powder formulation that forms a suspension when mixed with water.[12]

Table 2: Properties of Common this compound Formulations

| Formulation | Property | Value | References |

| 5% Suspension Concentrate (SC) | Appearance | Off-white liquid | [8] |

| pH | 6.0 - 8.0 | [8] | |

| Active Ingredient Content | 5% w/w (minimum) | [9] | |

| Key Tests | Suspensibility, Wet Sieve Test, Pourability | [8] | |

| 5% Emulsifiable Concentrate (EC) | Appearance | Clear liquid | [10] |

| Active Ingredient Content | 5% w/w (minimum) | [10] | |

| Key Tests | Emulsion Stability, Flash Point | [10][11] | |

| 10% Emulsifiable Concentrate (EC) | Appearance | Light Yellow to amber clear liquid | [13] |

| pH (1% dilution) | 5.0 - 8.0 | [13] | |

| Flash Point | >24 °C | [13] | |

| 75% Water Dispersible Granules (WG) | Appearance | Dust-free granules | [5] |

| Active Ingredient Content | 75% w/w (minimum) | [5] |

Mode of Action: Inhibition of Ergosterol Biosynthesis

This compound is a systemic triazole fungicide with protective and curative action.[3] Its primary mode of action is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[14] this compound specifically targets and blocks the cytochrome P450-dependent enzyme, lanosterol 14α-demethylase.[15] This disruption leads to an accumulation of toxic methylated sterol precursors and a depletion of ergosterol, which compromises the structural integrity and function of the fungal cell membrane, ultimately inhibiting fungal growth and proliferation.[15][16]

Experimental Protocols

Determination of this compound Content (HPLC)

A common method for quantifying this compound in its formulations is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a UV detector.[17]

Methodology:

-

Preparation of Standard Solution: Accurately weigh approximately 0.100 g of this compound reference standard into a 100 ml volumetric flask. Dissolve in acetonitrile, sonicate for 5 minutes, and make up to the volume mark with acetonitrile.[17] For internal standard methods, a known amount of an internal standard like Dibutyl phthalate is added.[17]

-

Preparation of Sample Solution:

-

For SC formulations: Weigh an amount of the sample containing about 0.100 g of this compound into a 100 ml volumetric flask. Add mobile phase, sonicate for 5 minutes, and dilute to the mark.[17]

-

For EC formulations: The external standard method is often preferred due to potential interference from adjuvants.[17] Prepare the sample similarly to the SC formulation.

-

For WG/WP formulations: Weigh the sample into a 100 ml volumetric flask, add a small amount of distilled water, and sonicate to disintegrate the granules/powder completely. Then add acetonitrile, sonicate further to extract the active ingredient, and dilute to volume.[17][18]

-

-

Chromatographic Conditions (Typical):

-

Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).[19]

-

Mobile Phase: A mixture of acetonitrile, methanol, and water (e.g., Acetonitrile + Methanol (80+20 v/v): Water (60:40 v/v)).[18]

-

Flow Rate: 1.0 mL/min.[18]

-

Detector: UV at a specified wavelength (e.g., 205 nm or 272 nm).[18]

-

Injection Volume: 20 µL.[17]

-

-

Analysis: Inject the standard and sample solutions into the HPLC system. The this compound content is calculated by comparing the peak area of the sample to that of the standard.[17]

Suspensibility Test (for SC, WP, WG Formulations)

This test, based on CIPAC Method MT 184, determines the amount of active ingredient remaining in suspension after a specified time.[20][21]

Methodology:

-

Prepare Suspension: A suspension of a known concentration of the formulation is prepared in CIPAC Standard Water in a 250 ml glass-stoppered measuring cylinder.[21]

-

Settle: The cylinder is kept at a constant temperature and allowed to stand undisturbed for a specified period (e.g., 30 minutes).[22]

-

Separate: The top 9/10ths (225 ml) of the suspension are carefully drawn off using a suction tube, without disturbing the sediment.[21]

-

Assay: The remaining 1/10th (25 ml) containing the sediment is assayed for its this compound content using a suitable analytical method like HPLC.[21]

-

Calculate: Suspensibility is calculated as the percentage of the active ingredient that remains suspended in the top 9/10ths relative to the total amount initially in the cylinder.

Emulsion Stability Test (for EC Formulations)

This test, based on CIPAC Method MT 36.3/36.4, assesses the stability of the emulsion formed when an EC formulation is diluted with water.[23][24]

Methodology:

-

Prepare Emulsion: Add the required amount of the EC formulation to a 100 ml measuring cylinder containing CIPAC Standard Water to make a 100 ml emulsion of a specified concentration.[24]

-

Initial Emulsification: Stopper the cylinder and invert it ten times to ensure uniform emulsification.[24]

-

Observe Stability: Allow the cylinder to stand undisturbed at a constant temperature.[23] Visually inspect the emulsion for any separation of free 'oil' or 'cream' at specified time intervals (e.g., 30 minutes, 2 hours, and 24 hours).[25]

-

Re-emulsification: After the 24-hour period, re-emulsify the contents by inverting the cylinder ten times and observe whether a uniform emulsion is reformed.[23] The amounts of separated matter and the ease of re-emulsification are recorded.

Stability and Degradation

This compound is generally stable to hydrolysis and photolysis in water.[26] However, it undergoes degradation in the environment, primarily through biological pathways.

Biodegradation: Studies have shown that soil microorganisms can degrade this compound. For instance, the bacterium Sphingobacterium multivorum has been shown to efficiently degrade this compound.[27] The degradation pathway involves oxidation of the alkyl side chain. Identified metabolites include:

-

M1: 2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)hexane-2,5-diol

-

M2: 2-(2,4-dichlorophenyl)hexane-1,2-diol

-

M3: 1H-1,2,4-triazole

The generation of the diol metabolite (M1) is suggested to be mediated by monooxygenase enzymes.[27]

Toxicological Signaling Pathways

While effective as a fungicide, this compound can exert toxic effects on non-target organisms. Studies in zebrafish (Danio rerio) have demonstrated that exposure to this compound can induce developmental toxicities, including apoptosis and inflammation.[28] These effects have been linked to the alteration of key cellular signaling cascades, specifically the Akt and MAPK pathways, which are crucial for cell survival, proliferation, and stress responses.[28][29]

References

- 1. mcsdocs.astm.org [mcsdocs.astm.org]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. This compound [rallis.com]

- 4. awiner.com [awiner.com]

- 5. This compound 5%SC / 5%EC / 75%WG Fungicide [smagrichem.com]

- 6. This compound | C14H17Cl2N3O | CID 66461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound (Ref: PP 523) [sitem.herts.ac.uk]

- 8. certificates.world [certificates.world]

- 9. raccolto.in [raccolto.in]

- 10. This compound 5% Ec Manufacturer, this compound 5% Ec Supplier [eaglelifescience.co.in]

- 11. linuxcrop.com [linuxcrop.com]

- 12. youtube.com [youtube.com]

- 13. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 14. cat.journals.ekb.eg [cat.journals.ekb.eg]

- 15. nbinno.com [nbinno.com]

- 16. This compound – FARMER'S COMPANION – Kingelong Việt Nam [kingelong.com.vn]

- 17. cipac.org [cipac.org]

- 18. A simple derivatization RP-HPLC method for the simultaneous determination of zineb and this compound in pesticide formulation using a PDA detector - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. MT 184.1 Suspensibility of formulations forming suspensions on dilution with water [cipac.org]

- 21. *MT 184 - Suspensibility of formulations forming suspensions on dilution with water (2) [cipac.org]

- 22. scribd.com [scribd.com]

- 23. MT 36.3 - Emulsion characteristics of emulsifiable concentrates [cipac.org]

- 24. cipac.org [cipac.org]

- 25. scribd.com [scribd.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. This compound induces developmental toxicities via apoptosis, inflammation, and alterations of Akt and MAPK signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

Hexaconazole's Mode of Action: A Technical Deep Dive into Sterol Biosynthesis Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexaconazole is a broad-spectrum, systemic fungicide belonging to the triazole class of chemicals.[1][2] It is widely utilized in agriculture to control a variety of fungal diseases caused by Ascomycetes and Basidiomycetes.[3][4][5] The efficacy of this compound lies in its specific mode of action: the disruption of fungal cell membrane integrity by inhibiting the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1][6][7] This guide provides a detailed technical overview of the biochemical mechanisms underlying this compound's fungicidal activity, with a focus on its role as a sterol biosynthesis inhibitor (SBI).

The Ergosterol Biosynthesis Pathway: A Critical Fungal Process

Ergosterol is the primary sterol in fungal cell membranes, where it plays a role analogous to cholesterol in mammalian cells.[6] It is essential for maintaining membrane fluidity, permeability, and the proper function of membrane-bound enzymes.[6][8][9] The biosynthesis of ergosterol is a complex, multi-step process involving more than 20 enzymes, making it an ideal target for antifungal agents.[8][10] The pathway can be broadly divided into three main stages:

-

Mevalonate Pathway: The initial steps leading to the synthesis of the isoprenoid building blocks.

-

Squalene Formation: The condensation of isoprenoid units to form squalene.

-

Post-Squalene Synthesis: The cyclization of squalene to form lanosterol, followed by a series of demethylations, isomerizations, and desaturations to produce the final product, ergosterol.[10][11]

The divergence of the ergosterol biosynthesis pathway from the cholesterol pathway in mammals makes it a selective target for antifungal drugs, allowing for the disruption of fungal viability with minimal effects on host cells.[8]

References

- 1. News - this compound Fungicide: Uses and Applications [bigpesticides.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. jindunchemistry.com [jindunchemistry.com]

- 4. This compound | C14H17Cl2N3O | CID 66461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. cat.journals.ekb.eg [cat.journals.ekb.eg]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Toxicological Profile of Hexaconazole in Mammalian Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hexaconazole, a broad-spectrum triazole fungicide, is widely utilized in agriculture to control a variety of fungal pathogens. Its mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.[1][2] While effective in its agricultural application, its potential for mammalian toxicity is a subject of ongoing scientific scrutiny. This technical guide provides a comprehensive overview of the toxicological profile of this compound in mammalian systems, summarizing key findings from acute, sub-chronic, and chronic toxicity studies. The document details the compound's effects on various organ systems, its genotoxic and carcinogenic potential, as well as its reproductive and developmental toxicities. Quantitative data from pivotal studies are presented in tabular format for ease of comparison, and detailed experimental protocols for key assays are described. Furthermore, signaling pathways implicated in this compound's mechanism of toxicity are illustrated through diagrams.

Acute Toxicity

This compound exhibits a low order of acute toxicity via oral, dermal, and inhalation routes of exposure in mammalian systems.[3][4]

Table 1: Acute Toxicity of this compound

| Study Type | Species | Route | LD50/LC50 | Toxicity Category | Reference |

| Acute Oral LD50 | Rat (female) | Oral | 2,189 mg/kg | Category III | [5] |

| Acute Oral LD50 | Rat (male) | Oral | 6,071 mg/kg | Category IV | [5] |

| Acute Dermal LD50 | Rat | Dermal | > 2,000 mg/kg | Category III | [5] |

| Acute Inhalation LC50 | Rat | Inhalation | > 5.91 mg/L | Category IV | [5] |

Toxicity Categories are based on the EPA classification system.

Symptoms of acute poisoning in humans, though rare, can include gastrointestinal distress such as nausea, vomiting, and abdominal discomfort, as well as potential neurological effects like dizziness and confusion.[6][7] Animal studies indicate it can be a skin sensitizer and cause slight to moderate eye irritation, but it is not a skin irritant.[3][4]

Experimental Protocols: Acute Toxicity Studies

Acute Oral Toxicity (As per OECD Guideline 423):

-

Animal Model: Wistar rats, typically nulliparous and non-pregnant females.

-

Dosage: A starting dose of 2000 mg/kg body weight is administered to a single animal.

-

Administration: The test substance is administered orally via gavage.

-

Observation: The animal is observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Procedure: If the first animal survives, four additional animals are dosed sequentially at the same level. If the first animal dies, the study is repeated at a lower dose level. The LD50 is determined based on the number of mortalities.

Sub-chronic and Chronic Toxicity

The primary target organ for this compound in sub-chronic and chronic dietary studies across multiple species (mice, rats, and dogs) is the liver.[3][4] Observed effects include increased liver enzymes, liver cell hypertrophy, and fatty infiltration of the liver.[3][8] Decreased body weight gain is also a common finding across species.[3]

Table 2: Sub-chronic and Chronic Toxicity of this compound

| Study Type | Species | Duration | NOAEL | LOAEL | Key Effects at LOAEL | Reference |

| Sub-chronic Feeding | Mouse | 29 days | 3.75 mg/kg/day | 15 mg/kg/day | Decreased body weight gain, hepatotoxicity | [3] |

| Sub-chronic Capsule | Dog | 90 days | 5 mg/kg/day | 25 mg/kg/day | Increased alkaline phosphatase and SGPT, fatty infiltration of the liver | [3] |

| Chronic Feeding | Mouse | 2 years | - | 23.5 mg/kg/day (M), 29.6 mg/kg/day (F) | Decreased body weight gain, decreased food efficiency | [3] |

| Chronic Oral Gavage | Dog | 1 year | 2 mg/kg/day | 10 mg/kg/day | Fatty infiltration of the liver, increased liver weights | [4] |

| Chronic Toxicity/Carcinogenicity | Rat | 2 years | 0.47 mg/kg/day | - | Reduced body weight gain, liver weight gain, hepatocellular fatty degeneration, vacuolation of the adrenal cortex | [8] |

Experimental Protocols: Chronic Toxicity Study

Two-Year Chronic Oral Toxicity Study (As per OECD Guideline 452):

-

Animal Model: Male and female rats of a specified strain.

-

Group Size: At least 20 animals per sex per group.

-

Dosage: At least three dose levels and a concurrent control group. Doses are administered in the diet or via gavage for 24 months.

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly for the first 13 weeks and monthly thereafter. Hematology, clinical chemistry, and urinalysis are conducted at 6, 12, 18, and 24 months.

-

Pathology: All animals undergo a full necropsy at the end of the study. Organ weights are recorded. Histopathological examination is performed on all organs and tissues from the control and high-dose groups, and on any gross lesions and target organs from all other groups.

Genotoxicity

The genotoxic potential of this compound has been evaluated in both in vivo and in vitro mammalian cell systems. While some regulatory assessments have concluded that this compound is not mutagenic based on their available database[3], other studies have indicated potential genotoxic effects. A study on the fungicide formulation Conan 5FL (containing 50 g/L this compound) induced significant increases in chromosomal aberrations in mouse bone-marrow cells and human lymphocytes.[9][10] These aberrations included structural and numerical abnormalities such as chromatid and chromosome breaks, fragments, dicentric and ring chromosomes, and polyploidy.[9] The same study also reported a significant increase in sister chromatid exchanges but no effect on the replication index in human lymphocytes.[9] However, a significant decrease in the mitotic index was observed in both test systems at all treatment concentrations.[9] Another study demonstrated that this compound can induce genotoxicity in the liver of rats, as indicated by an elevation in the appearance of micronuclei.[11]

Experimental Protocols: In Vivo Chromosomal Aberration Assay

Mouse Bone Marrow Chromosomal Aberration Test (As per OECD Guideline 475):

-

Animal Model: Mice of a standard laboratory strain.

-

Dosage: At least three dose levels are selected based on a preliminary range-finding study. A single treatment or repeated treatments (e.g., daily for 2 days) can be used.

-

Administration: The test substance is typically administered via intraperitoneal injection or oral gavage.

-

Spindle Inhibitor Treatment: A spindle inhibitor (e.g., colchicine or Colcemid®) is injected intraperitoneally 2-4 hours before sacrifice to arrest cells in metaphase.

-

Cell Preparation: Animals are euthanized at appropriate times after treatment. Bone marrow is flushed from the femurs, and cells are harvested and prepared for metaphase analysis.

-

Analysis: At least 100 well-spread metaphases per animal are analyzed for structural and numerical chromosomal aberrations. The mitotic index is also determined by scoring at least 1000 cells per animal.

Carcinogenicity

The US Environmental Protection Agency (EPA) has classified this compound as a Group C "Possible Human Carcinogen".[5][12] This classification was based on a statistically significant increase in benign Leydig cell tumors in male rats fed high doses of this compound for two years.[5] This tumor type is uncommon in the rat strain used, and the tumors occurred at an accelerated rate.[5] The classification was also supported by a marginal increase in mouse liver tumors and the structural similarity of this compound to other triazole fungicides that are known to be mouse liver carcinogens.[5] However, it was noted that the mouse study may not have been conducted at the maximum tolerated dose.[3] It is suggested that a genotoxic mechanism is unlikely to be involved in the induction of Leydig cell tumors.[8]

Reproductive and Developmental Toxicity

This compound has shown evidence of developmental toxicity in rats and rabbits at doses below those causing maternal toxicity.[3] In rats, developmental effects manifested as delayed ossification and an extra 14th rib.[3][4] In rabbits, decreased fetal weight was observed at doses below maternally toxic levels.[3] A two-generation reproduction study in rats showed decreased pup body weight gain, decreased litter size, and decreased pup survival at the highest dose tested, which also induced parental toxicity.[3] There was no evidence of teratogenic effects in rats.[5]

Table 3: Reproductive and Developmental Toxicity of this compound

| Study Type | Species | NOAEL (Maternal) | LOAEL (Maternal) | NOAEL (Developmental) | LOAEL (Developmental) | Key Developmental Effects at LOAEL | Reference |

| Developmental | Rat | 25 mg/kg/day | 250 mg/kg/day | 2.5 mg/kg/day | 25 mg/kg/day | Delayed ossification, extra 14th rib | [3][4] |

| Developmental | Rabbit | 50 mg/kg/day | 100 mg/kg/day | 25 mg/kg/day | 50 mg/kg/day | Decreased mean fetal body weight | [3] |

| Two-Generation Reproduction | Rat | 1 mg/kg/day (Parental) | 5 mg/kg/day (Parental) | 5 mg/kg/day (Offspring) | 50 mg/kg/day (Offspring) | Decreased pup body weight gain, decreased litter size, decreased pup survival | [3] |

Experimental Protocols: Developmental Toxicity Study

Prenatal Developmental Toxicity Study (As per OECD Guideline 414):

-

Animal Model: Pregnant female rats or rabbits.

-

Dosage: At least three dose levels plus a control group. The test substance is administered daily during the period of major organogenesis.

-

Administration: Typically oral gavage.

-

Maternal Observations: Dams are observed for clinical signs of toxicity, and body weight and food consumption are recorded throughout gestation.

-

Fetal Examination: Shortly before the expected day of delivery, dams are euthanized, and the uterus is examined for the number of corpora lutea, implantations, resorptions, and live and dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.

Neurotoxicity

The available data from acute, sub-chronic, and chronic studies do not indicate that this compound induces neurotoxic effects.[3][4] Developmental and reproductive studies also did not show evidence of neurotoxicity.[3] However, some reports of acute human poisoning mention neurological symptoms like confusion and dizziness.[6] One study suggests that this compound has the potential to interact with acetylcholinesterase, which could lead to neurological effects.[13]

Mechanism of Action and Signaling Pathways

The primary mode of action of this compound as a fungicide is the inhibition of sterol biosynthesis, specifically the demethylation of lanosterol, which is a crucial step in the formation of ergosterol in fungal cell membranes.[1][2] In mammals, triazole fungicides can also interact with cytochrome P450 enzymes, which may underlie some of their toxic effects.[14]

Recent studies in zebrafish have implicated the alteration of specific signaling pathways in this compound-induced developmental toxicity. This compound exposure was found to alter the Akt and MAPK signaling pathways , which may trigger organ defects, apoptosis, and inflammation.[15]

Absorption, Distribution, Metabolism, and Excretion (ADME)

This compound is readily absorbed and excreted in mammals.[4] A study in mice showed that after oral administration, this compound was mainly accumulated in the liver, followed by the kidneys, brain, lungs, spleen, and heart.[16][17] The half-lives of the S-(+)- and R-(−)-enantiomers in plasma were 3.07 and 3.71 hours, respectively.[16][17] The primary route of excretion was found to be through the feces, followed by urine.[16] Metabolism of this compound is gender-dependent in rats, with metabolism being faster in male rat hepatic microsomes.[18] This suggests the involvement of male-specific or more active cytochrome P450 isoforms.[18]

Conclusion

This compound demonstrates a low level of acute toxicity in mammalian systems. However, sub-chronic and chronic exposure can lead to significant hepatotoxicity. The classification of this compound as a possible human carcinogen is based on the induction of Leydig cell tumors in male rats. Developmental toxicity has been observed in rats and rabbits at doses not toxic to the mothers. While some studies suggest a potential for genotoxicity, others have concluded it is not mutagenic. The alteration of Akt and MAPK signaling pathways appears to be a key mechanism underlying its developmental toxicity. Further research is warranted to fully elucidate the long-term health effects of this compound exposure in humans, particularly concerning its carcinogenic potential and the specific molecular mechanisms of its toxicity. Professionals in research and drug development should consider these toxicological endpoints when evaluating the safety of compounds with similar structures or mechanisms of action.

References

- 1. Page loading... [guidechem.com]

- 2. This compound (Ref: PP 523) [sitem.herts.ac.uk]

- 3. epa.gov [epa.gov]

- 4. govinfo.gov [govinfo.gov]

- 5. govinfo.gov [govinfo.gov]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. fsc.go.jp [fsc.go.jp]

- 9. Genotoxic action of fungicide Conan 5FL (this compound) on mammalian cells in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. This compound exposure disrupt acetylcholinesterase, leading to mental illness - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. This compound induces developmental toxicities via apoptosis, inflammation, and alterations of Akt and MAPK signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Stereoselective Toxicokinetic and Distribution Study on the this compound Enantiomers in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Gender-related in vitro metabolism of this compound and its enantiomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Environmental Fate and Degradation Pathways of Hexaconazole

This technical guide provides a comprehensive overview of the environmental fate and degradation pathways of the triazole fungicide this compound. It includes detailed information on its persistence in various environmental compartments, its biotic and abiotic degradation processes, and the methodologies used to study these phenomena.

Environmental Persistence and Mobility

This compound is a systemic fungicide characterized by moderate to high persistence in soil and aquatic systems. Its environmental behavior is governed by a combination of its physicochemical properties and various environmental factors.

Persistence in Soil

This compound exhibits moderate persistence in soil, with its degradation kinetics often following a first-order model. The dissipation rate is influenced by factors such as application dosage, soil type, moisture content, and temperature. Higher application rates generally lead to longer persistence. For instance, in an oil palm plantation, the half-life (DT₅₀) of this compound was 69.3 days at the recommended dosage, increasing to 86.6 days at double the dosage[1]. Studies have reported a wide range of half-lives, from as short as 18.1 days in tomato field soil to as long as 225 days in others, indicating significant variability based on local conditions[2][3]. Biodegradation has been identified as the primary pathway for its degradation in soil[4].

Table 1: Half-life (DT₅₀) of this compound in Soil Under Various Conditions

| Soil/Crop System | Application Dosage | Half-life (DT₅₀) in Days | Reference |

| Oil Palm Plantation Soil | Recommended (4.5 g a.i./palm) | 69.3 | [1] |

| Oil Palm Plantation Soil | Double Recommended (9.0 g a.i./palm) | 86.6 | [1][2] |

| Tomato Field Soil | 150 g a.i./hm² | 18.1 | [2][3][5] |

| Ginseng Field Soil | 60-90 g a.i./ha | 6.3 - 8.0 | [2] |

| General Field Soil | N/A | 18.7 - 67.3 | |

| General Field Soil | N/A | 125 - 225 |

Mobility and Leaching

This compound's mobility in soil is generally low to moderate. The majority of residues tend to remain in the upper soil layer (0-10 cm) after application[6]. However, factors like heavy rainfall can facilitate its downward movement[6]. The Groundwater Ubiquity Score (GUS) index, which relates persistence and soil sorption, has been calculated at 4.61 for this compound in Malaysian soil, suggesting a high risk of groundwater contamination under those specific conditions[6].

Degradation Pathways

This compound degrades in the environment through both biological and chemical processes, primarily biodegradation and photodegradation.

Biodegradation

Microbial activity is a key factor in the breakdown of this compound in soil and water. Several bacterial strains capable of degrading this compound have been isolated and identified.

The bacterium Sphingobacterium multivorum has been shown to be highly efficient, degrading 85.6% of an initial 50 mg/L this compound concentration within six days under optimal laboratory conditions (32.5 °C, pH 6.31)[7][8]. Other isolated strains have also demonstrated significant degradation capabilities[9].

Table 2: Biodegradation of this compound by Isolated Bacterial Strains

| Bacterial Strain | Degradation Efficiency | Time | Initial Concentration | Reference |

| Sphingobacterium multivorum B-3 | 85.6% | 6 days | 50 mg/L | [7][8][9] |

| Sphingobacterium multivorum B-3 (in natural soil) | 45.6% | 60 days | N/A | [7][8] |

| Pseudomonas sp. D5-2 | 60.1% | 15 days | ~500 mg/L | [9] |

| Stenotrophomonas sp. D9-1 | 52.9% | 15 days | ~500 mg/L | [9] |

| Bacillus sp. D10-3 | 67.9% | 15 days | ~500 mg/L | [9] |

Studies on Sphingobacterium multivorum have identified a distinct degradation pathway involving initial hydroxylation and subsequent cleavage of the molecule. The degradation is facilitated by up-regulated enzymes such as monooxygenase and aldehyde dehydrogenase[7][8]. Three primary metabolites have been identified:

-

M1: 2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)hexane-2,5-diol

-

M2: 2-(2,4-dichlorophenyl)hexane-1,2-diol

-

M3: 1H-1,2,4-triazole

The generation of the diol metabolite (M1) is believed to be initiated by a monooxygenase enzyme[7][8].

References

- 1. Dissipation of the fungicide this compound in oil palm plantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The decline and residues of this compound in tomato and soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Successive this compound application altered the degradation behavior in soil and shifted microbial community and functional profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pjoes.com [pjoes.com]

- 7. Characterization of this compound-degrading strain Sphingobacterium multivorum and analysis of transcriptome for biodegradation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil - PMC [pmc.ncbi.nlm.nih.gov]

Hexaconazole: A Technical Guide to its History, Development, and Fungicidal Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexaconazole is a broad-spectrum, systemic triazole fungicide that has become a critical tool in modern agriculture for the management of a wide array of fungal diseases.[1] Its efficacy stems from its specific mode of action as a demethylation inhibitor (DMI), targeting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][3][4] This technical guide provides a comprehensive overview of the history and development of this compound, its chemical properties, synthesis, mechanism of action, fungicidal spectrum, and the emergence of resistance. Detailed experimental protocols for its synthesis, field efficacy evaluation, and residue analysis are also presented, alongside quantitative data and visual representations of key pathways and workflows.

Introduction: The Rise of Triazole Fungicides

The development of systemic fungicides in the mid-20th century marked a significant advancement in crop protection. The triazole class of fungicides, introduced in the 1970s, emerged as a particularly important group due to their broad-spectrum activity and systemic properties.[5][6] These compounds offered both protective and curative action against many fungal pathogens.[7] The first commercially successful triazole, triadimefon, was launched by Bayer in 1973.[5] this compound, developed later in this chemical class, provided effective control against numerous fungal diseases, especially those caused by Ascomycetes and Basidiomycetes.[1][7]

Chemical and Physical Properties

This compound, with the systematic IUPAC name 2-(2,4-Dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)hexan-2-ol, is a white crystalline solid.[1] Its chemical structure features a chiral center, leading to the existence of (R) and (S) enantiomers, with the (R)-enantiomer exhibiting greater fungicidal activity.[7] A summary of its key physicochemical properties is provided in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₁₄H₁₇Cl₂N₃O | [1] |

| Molar Mass | 314.21 g/mol | [1][8] |

| Melting Point | 111 °C | [1] |

| Water Solubility | 0.017 g/L (at 20 °C) | [9] |

| Vapor Pressure | 0.018 mPa (at 20 °C) | [10] |

| Appearance | White crystalline solid | [1][10] |

Synthesis of this compound

The synthesis of this compound can be achieved through multiple routes, with two common methods starting from either m-dichlorobenzene or chloroacetyl chloride.[11] A more advanced approach involves the asymmetric synthesis to produce the more active chiral enantiomer.[12]

Experimental Protocol: Chiral this compound Synthesis

The following protocol outlines a method for the preparation of chiral (-)-hexaconazole, adapted from patent literature.[12][13]

Step 1: Synthesis of 1-(2,4-dichlorophenyl)-1-pentene

-

React 1-(2,4-dichlorophenyl)-1-pentanone with methylene triphenylphosphine via a Wittig reaction.

-

The ylide reaction converts the ketone to the corresponding alkene, 1-(2,4-dichlorophenyl)-1-pentene.

Step 2: Asymmetric Epoxidation

-

The 1-(2,4-dichlorophenyl)-1-pentene is subjected to an asymmetric epoxidation reaction.

-

This is carried out in the presence of a transition metal catalyst (e.g., tetraisopropoxy titanium or a salen-Mn complex) and an epoxidation reagent to form the chiral epoxide intermediate.[13]

Step 3: Ring Opening to form (-)-Hexaconazole

-

The chiral epoxide intermediate is dissolved in N-methylpyrrolidone.

-

1,2,4-triazole and potassium carbonate are added to the solution.

-

The reaction mixture is heated to approximately 120°C.

-

The reaction proceeds via a nucleophilic ring-opening of the epoxide by the triazole.

-

Upon completion, the solvent is removed, and the crude product is purified by recrystallization from a suitable solvent like petroleum ether to yield (-)-hexaconazole.[12]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound's fungicidal activity is derived from its ability to disrupt the fungal cell membrane by inhibiting the biosynthesis of ergosterol.[2] Ergosterol is a vital sterol that maintains the fluidity and integrity of the fungal cell membrane.[14]

This compound specifically targets and inhibits the enzyme lanosterol 14α-demethylase, which is encoded by the CYP51 gene.[4][6] This enzyme is a cytochrome P450 enzyme responsible for the C14-demethylation of lanosterol, a crucial step in the ergosterol biosynthesis pathway.[6][15] The inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane.[15] This disruption of the cell membrane structure and function ultimately leads to the inhibition of fungal growth and cell death.[4]

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

Fungicidal Spectrum and Efficacy

This compound is effective against a broad range of fungal pathogens, particularly from the Ascomycota and Basidiomycota phyla.[7] It is widely used to control diseases in various crops, including rice, wheat, fruits, and vegetables.[2]

Efficacy Against Rice Sheath Blight

Sheath blight, caused by Rhizoctonia solani, is a major disease in rice production. Numerous field trials have demonstrated the efficacy of this compound in managing this disease.

| Fungicide Treatment | Dose (ml/ha) | Disease Severity (%) | Yield ( kg/ha ) | Reference |

| This compound 5% SC | 2000 | 3.0 - 11.33 | 2800 - 3000 | [16] |

| This compound 5% EC | N/A | 11.11 | 5566 | [17] |

| This compound 5% EC (0.1%) | N/A | 13.85 (% RLH) | > Control | [18] |

| This compound 5% EC (500 ppm) | N/A | 6.34% inhibition (in-vivo) | N/A | [19] |

| Control (Untreated) | N/A | > 20.77 | 2600 | [17] |

Experimental Protocol: Field Efficacy Trial for Rice Sheath Blight

This protocol describes a general methodology for conducting a field trial to evaluate the efficacy of this compound against rice sheath blight.

-

Experimental Design: The trial is laid out in a randomized block design with multiple replications.

-

Plot Size and Crop Management: Standard plot sizes are used, and rice is cultivated using local agronomic practices.

-

Inoculation: To ensure uniform disease pressure, artificial inoculation with Rhizoctonia solani may be performed.

-

Fungicide Application:

-

This compound formulations (e.g., 5% SC or 5% EC) are applied at varying dosages.

-

Applications are typically initiated at the first sign of disease and may be repeated at specified intervals (e.g., 15 days).

-

A control group (untreated) is included for comparison.

-

-

Data Collection:

-

Disease severity is assessed periodically using a standard rating scale (e.g., percentage of relative lesion height).

-

At the end of the growing season, grain yield is measured for each plot.

-

-

Statistical Analysis: The collected data on disease severity and yield are subjected to statistical analysis (e.g., ANOVA) to determine the significance of the treatments.

Caption: A generalized workflow for a field efficacy trial of this compound.

Residue Analysis

Monitoring fungicide residues in crops and the environment is crucial for food safety and environmental protection.

Experimental Protocol: Residue Analysis in Soil and Plant Tissues

This protocol outlines a method for the determination of this compound residues.[20][21][22]

-

Sample Collection: Soil, water, and plant tissue samples are collected from treated and control plots at various time intervals after fungicide application.[21]

-

Extraction:

-

The samples are homogenized and extracted with an appropriate organic solvent mixture (e.g., n-hexane:acetone).[22]

-

The extraction is typically performed using techniques like sonication or shaking.

-

-

Cleanup:

-

The crude extract is cleaned up to remove interfering compounds from the matrix.

-

This can be achieved using solid-phase extraction (SPE) or column chromatography with an adsorbent like Florisil.[22]

-

-

Analysis:

-

Quantification: The concentration of this compound is determined by comparing the peak area from the sample to a calibration curve generated using a certified reference standard.

Development of Resistance

The widespread and repeated use of single-site-of-action fungicides like this compound can lead to the development of resistance in fungal populations.[6]

Mechanisms of Resistance

The primary mechanism of resistance to azole fungicides, including this compound, involves modifications in the target enzyme, lanosterol 14α-demethylase (CYP51).[24]

-

Point Mutations in the CYP51 Gene: Amino acid substitutions in the CYP51 protein can reduce its binding affinity for the fungicide, thereby decreasing its inhibitory effect.[4][25]

-

Overexpression of the CYP51 Gene: An increase in the production of the CYP51 enzyme can overcome the inhibitory effect of the fungicide.[24]

-

Increased Efflux: Fungal cells may develop or upregulate efflux pumps (transporter proteins) that actively remove the fungicide from the cell, preventing it from reaching its target.[24]

Studies on Fusarium graminearum have identified several point mutations in the FgCYP51 genes associated with this compound resistance.[25]

Caption: Logical relationship of factors leading to this compound resistance.

Conclusion

This compound remains a significant and effective fungicide in global agriculture. Its development as part of the triazole class provided a powerful tool for managing a wide range of fungal diseases. A thorough understanding of its mechanism of action, synthesis, and the potential for resistance is essential for its continued judicious and sustainable use. Future research may focus on the development of novel formulations, such as nano-hexaconazole, to enhance efficacy and reduce environmental impact, as well as strategies to mitigate the development of fungicide resistance.[26]

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. A Short History of Fungicides [apsnet.org]

- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 5. researchgate.net [researchgate.net]

- 6. DSpace [dr.lib.iastate.edu]

- 7. This compound (Ref: PP 523) [sitem.herts.ac.uk]

- 8. This compound | C14H17Cl2N3O | CID 66461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. hpmindia.com [hpmindia.com]

- 11. This compound synthesis | PDF [slideshare.net]

- 12. CN101805300A - Method for preparing chiral this compound - Google Patents [patents.google.com]

- 13. CN101805300B - Method for preparing chiral this compound - Google Patents [patents.google.com]

- 14. Ergosterol Biosynthesis Solution - CD Biosynsis [biosynsis.com]

- 15. mdpi.com [mdpi.com]

- 16. This compound 5SC for the management of rice sheath blight | Semantic Scholar [semanticscholar.org]

- 17. chemijournal.com [chemijournal.com]

- 18. ijcmas.com [ijcmas.com]

- 19. thepharmajournal.com [thepharmajournal.com]

- 20. researchgate.net [researchgate.net]

- 21. Determination of this compound in field samples of an oil palm plantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. cipac.org [cipac.org]

- 24. Understanding the mechanisms of resistance to azole antifungals in Candida species - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Potential Mechanisms of this compound Resistance in Fusarium graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Nanothis compound: synthesis, characterisation and efficacy of a novel fungicidal nanodispersion - PMC [pmc.ncbi.nlm.nih.gov]

Hexaconazole's Spectrum of Activity Against Plant Pathogenic Fungi: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexaconazole is a broad-spectrum, systemic triazole fungicide widely utilized in agriculture to control a variety of fungal diseases on a range of crops. Its efficacy stems from its specific mode of action, which targets a crucial pathway in fungal cell development. This technical guide provides a comprehensive overview of this compound's spectrum of activity, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism and evaluation workflows.

Mode of Action: Inhibition of Ergosterol Biosynthesis

This compound's primary mode of action is the disruption of ergosterol biosynthesis in fungi.[1] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.

This compound specifically inhibits the enzyme lanosterol 14α-demethylase , a key enzyme in the ergosterol biosynthesis pathway. This enzyme is responsible for the demethylation of lanosterol, a precursor to ergosterol. By blocking this step, this compound leads to an accumulation of toxic sterol precursors and a depletion of ergosterol in the fungal cell membrane. This disruption of membrane structure and function ultimately inhibits fungal growth and proliferation.

Spectrum of Activity: Quantitative Data

This compound exhibits a broad spectrum of activity against various plant pathogenic fungi, particularly within the phyla Ascomycota and Basidiomycota. Its efficacy has been demonstrated in numerous in vitro and in vivo studies.

In Vitro Efficacy: Mycelial Growth Inhibition

The following table summarizes the percentage of mycelial growth inhibition of various plant pathogenic fungi by this compound at different concentrations, as determined by the poisoned food technique.

| Fungal Species | Concentration (ppm) | Mycelial Growth Inhibition (%) | Reference(s) |

| Rhizoctonia solani | 500 | 91.47 | [2][3] |

| 1000 | 100 | [2][3] | |

| 1500 | 100 | [2][3] | |

| Fusarium proliferatum | 2000 (0.2%) | 86.00 (spore germination inhibition) | |

| Fusarium solani | 100 | 35.6 | |

| Colletotrichum lindemuthianum | 500 | 74.00 | [4] |

| 1000 | 78.00 | [4] | |

| Colletotrichum gloeosporioides | 500 | 100 | [5] |

| 1000 | 100 | [5] | |

| 2000 | 100 | [5] | |

| Alternaria alternata | 100 | 91.85 | [6] |

| 150 | 100 | [6] | |

| 200 | 100 | [6] | |

| 500 | 100 | [6] | |

| Alternaria macrospora | All tested doses | 100 | [7] |

In Vitro Efficacy: EC50 and MIC Values

The half maximal effective concentration (EC50) and minimum inhibitory concentration (MIC) are critical parameters for quantifying the potency of a fungicide. The table below presents available EC50 and MIC values for this compound against various plant pathogenic fungi.

| Fungal Species | Parameter | Value (µg/mL) | Reference(s) |

| Rhizoctonia solani | EC50 (average) | 0.0386 | [8] |

| EC50 (range) | 0.02 - 0.07 | [9] | |

| Colletotrichum capsici (in combination with captan) | EC50 | 406 | [10][11] |

| MIC | 1250 | [10][11] | |

| Colletotrichum acutatum | EC50 | 2 | [12] |

Experimental Protocols

In Vitro Antifungal Susceptibility Testing: Poisoned Food Technique

This method is widely used to determine the fungitoxic effect of a chemical on the mycelial growth of a fungus.

1. Preparation of Fungal Culture:

-

The test fungus is grown on a suitable solid medium, such as Potato Dextrose Agar (PDA), in Petri dishes.

-

The culture is incubated at an optimal temperature for the specific fungus (typically 25-28°C) until sufficient mycelial growth is observed.

2. Preparation of Fungicide Stock Solution:

-

A stock solution of this compound of a known concentration is prepared using a suitable solvent (e.g., sterile distilled water, acetone, or ethanol).

3. Preparation of Poisoned Medium:

-

The desired concentrations of this compound are prepared by serially diluting the stock solution.

-

A calculated amount of the fungicide solution is added to molten and cooled (45-50°C) PDA to achieve the final desired concentrations.

-

The mixture is thoroughly mixed and poured into sterile Petri dishes.

-

A control set of plates is prepared with the solvent alone mixed into the PDA.

4. Inoculation:

-

A mycelial disc (typically 5 mm in diameter) is taken from the periphery of an actively growing fungal culture using a sterile cork borer.

-

The mycelial disc is placed aseptically in the center of each poisoned and control Petri dish.

5. Incubation:

-

The inoculated plates are incubated at the optimal temperature for the test fungus.

6. Data Collection and Analysis:

-

The radial growth of the fungal colony is measured in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

-

The percentage of mycelial growth inhibition is calculated using the following formula:

-

Percent Inhibition = [(C - T) / C] x 100

-

Where:

-

C = Average diameter of the fungal colony in the control plate.

-

T = Average diameter of the fungal colony in the treated plate.

-

-

-

The EC50 value can be determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a probit analysis.

In Vivo Fungicide Efficacy Evaluation

This method assesses the efficacy of a fungicide in controlling a plant disease on a living host.

1. Plant Material and Inoculum Preparation:

-

Healthy, susceptible host plants of uniform age and size are used.

-

A virulent isolate of the target pathogenic fungus is cultured, and a spore suspension or mycelial slurry of a known concentration is prepared.

2. Fungicide Application:

-

Plants are treated with different concentrations of this compound. Application methods can include foliar spray, soil drench, or seed treatment, depending on the target disease.

-

A control group of plants is treated with a placebo (e.g., water or solvent).

3. Inoculation:

-

After the fungicide application has dried (for foliar sprays), the plants are artificially inoculated with the prepared fungal inoculum.

-

Inoculation methods can include spraying the spore suspension onto the foliage, soil infestation with the pathogen, or wound inoculation.

4. Incubation and Environmental Conditions:

-

The inoculated plants are maintained in a controlled environment (e.g., greenhouse or growth chamber) with optimal conditions for disease development (e.g., high humidity, specific temperature, and light-dark cycle).

5. Disease Assessment:

-

Disease severity is assessed at regular intervals after inoculation. This can be done by visually rating the percentage of leaf area infected, the number of lesions, or the extent of wilt or rot.

-

A disease severity index (DSI) can be calculated based on a rating scale.

6. Data Analysis:

-

The percentage of disease control is calculated using the following formula:

-

Percent Disease Control = [(DSI in Control - DSI in Treatment) / DSI in Control] x 100

-

-

Data on plant growth parameters (e.g., height, biomass) and yield can also be collected to assess the overall benefit of the fungicide treatment.

Conclusion

This compound is a highly effective systemic fungicide with a broad spectrum of activity against a wide range of economically important plant pathogenic fungi. Its targeted inhibition of ergosterol biosynthesis provides a potent mechanism for controlling fungal growth. The quantitative data and experimental protocols presented in this guide offer valuable resources for researchers and professionals in the field of plant pathology and fungicide development, facilitating further investigation and optimization of disease management strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. biochemjournal.com [biochemjournal.com]

- 4. biochemjournal.com [biochemjournal.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. ijcmas.com [ijcmas.com]